N-(4-fluorophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide is a complex organic compound that belongs to the class of pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and methylphenyl groups. The final step involves the formation of the thioacetamide linkage under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidines with different substituents. Examples include:
- N-(4-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide
- N-(4-bromophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide
Uniqueness
The uniqueness of N-(4-fluorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets and improve its pharmacokinetic profile.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-15-3-5-17(6-4-15)25-31-26-22(11-21-18(13-33)12-29-16(2)24(21)35-26)27(32-25)36-14-23(34)30-20-9-7-19(28)8-10-20/h3-10,12,33H,11,13-14H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKWYZGHEJPJMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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